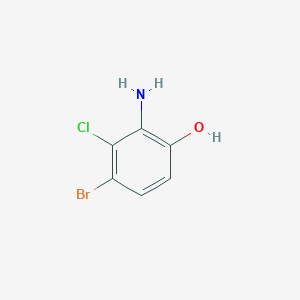

2-Amino-4-bromo-3-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-bromo-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFYQMCRZVAVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Amino-4-bromo-3-chlorophenol" synthesis pathway

An In-depth Technical Guide on the Synthesis of 2-Amino-4-bromo-3-chlorophenol

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated and aminated phenolic compound with significant potential as a versatile building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino and hydroxyl groups along with strategically placed halogen atoms, makes it an attractive precursor for the synthesis of a wide array of complex molecular architectures, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of bromine and chlorine atoms allows for further functionalization through various cross-coupling reactions, while the aminophenol core is a common scaffold in biologically active molecules.

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound. As a compound with limited readily available synthesis literature, this guide outlines a rational and experimentally sound multi-step approach, starting from a commercially available precursor. The narrative emphasizes the chemical principles governing each transformation, providing detailed experimental protocols and explaining the causality behind the chosen reaction conditions to ensure reproducibility and high purity of the final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The primary disconnection involves the reduction of a nitro group to an amine, a reliable and high-yielding transformation. This leads to the intermediate 4-bromo-3-chloro-2-nitrophenol. Further disconnection of the bromine and nitro groups reveals a plausible starting material, m-chlorophenol.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the nitration of m-chlorophenol to introduce the nitro group ortho to the hydroxyl group. This is followed by a regioselective bromination at the para position relative to the hydroxyl group. The final step involves the reduction of the nitro group to afford the desired this compound.

Caption: Proposed multi-step synthesis of this compound.

Detailed Synthesis Steps

Step 1: Synthesis of 3-Chloro-2-nitrophenol (Nitration of m-Chlorophenol)

The initial step involves the regioselective nitration of m-chlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The nitration is directed primarily to the position ortho to the hydroxyl group and para to the chlorine atom (C2), and to a lesser extent, to other activated positions. The use of an acetate solvent can help to moderate the reaction and improve the selectivity.[1]

Reaction Scheme:

m-Chlorophenol + HNO₃ → 3-Chloro-2-nitrophenol

Experimental Protocol

-

In a well-ventilated fume hood, dissolve m-chlorophenol (1 equivalent) in an acetate solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-chloro-2-nitrophenol.[1]

Step 2: Synthesis of 4-Bromo-3-chloro-2-nitrophenol (Bromination)

The second step is the electrophilic bromination of 3-chloro-2-nitrophenol. In this intermediate, the hydroxyl group remains the most powerful activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The para position (C4) is sterically accessible and electronically favored, leading to the desired regioselectivity. The reaction is typically carried out in a polar solvent like acetic acid.

Reaction Scheme:

3-Chloro-2-nitrophenol + Br₂ → 4-Bromo-3-chloro-2-nitrophenol

Experimental Protocol

-

Dissolve 3-chloro-2-nitrophenol (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 40-50 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a stirred solution of ice-cold water containing sodium bisulfite to quench the excess bromine.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-3-chloro-2-nitrophenol.

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group in 4-bromo-3-chloro-2-nitrophenol to an amino group. This can be achieved through various methods, including catalytic hydrogenation (H₂/Pd-C) or by using a metal in acidic medium (e.g., Fe/HCl or SnCl₂/HCl). The choice of reducing agent can be critical to avoid dehalogenation.

Reaction Scheme:

4-Bromo-3-chloro-2-nitrophenol --[Reducing Agent]--> this compound

Experimental Protocol (using Fe/HCl)

-

To a mixture of iron powder (3-5 equivalents) and water in a round-bottom flask, add a small amount of concentrated hydrochloric acid to activate the iron.

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Add the 4-bromo-3-chloro-2-nitrophenol (1 equivalent) portion-wise to the stirred mixture.

-

Continue heating and stirring for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield this compound.

Summary of Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 3-Chloro-2-nitrophenol | m-Chlorophenol | HNO₃ | Acetate | 60-70 | >95 |

| 2 | 4-Bromo-3-chloro-2-nitrophenol | 3-Chloro-2-nitrophenol | Br₂ | Acetic Acid | 75-85 | >97 |

| 3 | This compound | 4-Bromo-3-chloro-2-nitrophenol | Fe/HCl | Water | 80-90 | >98 |

Note: The yields and purities are estimates based on similar reactions and may vary depending on the specific reaction conditions and purification methods.

Safety Considerations

-

Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Bromine: Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Use appropriate PPE, including heavy-duty gloves and a face shield. Have a bromine quenching agent (e.g., sodium thiosulfate solution) readily available.

-

Solvents: Organic solvents used in this synthesis are flammable. Avoid open flames and use proper grounding to prevent static discharge.

-

General Precautions: Always wear appropriate PPE in the laboratory. Be familiar with the safety data sheets (SDS) for all chemicals used.

Conclusion

This technical guide has detailed a plausible and robust synthetic pathway for the preparation of this compound. By leveraging well-established synthetic transformations—nitration, bromination, and nitro group reduction—this multi-step synthesis provides a clear and logical approach for accessing this valuable chemical intermediate. The provided experimental protocols, coupled with the underlying chemical principles, offer a solid foundation for researchers and scientists in the field of organic synthesis to produce this compound for further applications in drug discovery and materials science.

References

- CN103360269B - Preparation method of 3-chloro-2-aminophenol - Google P

Sources

A Senior Application Scientist's Field Guide to 2-Amino-4-bromo-3-chlorophenol and its Isomeric Class

An In-depth Technical Guide to Halogenated Aminophenols for Advanced Research

Abstract: This technical guide provides a comprehensive overview of 2-Amino-4-bromo-3-chlorophenol (CAS No. 2091488-61-6), a halogenated aromatic amine of significant interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this isomer, this document synthesizes information from closely related structural analogs, particularly 2-amino-6-bromo-4-chlorophenol and 2-amino-4-bromo-6-chlorophenol, to provide researchers, scientists, and drug development professionals with a robust working knowledge of its expected properties, synthesis, and applications. The principles and methodologies discussed herein are intended to serve as a foundational resource for the broader class of halogenated aminophenols.

Core Compound Identification and Physicochemical Profile

The specific compound of interest is this compound, with the Chemical Abstracts Service (CAS) number 2091488-61-6.[1] While detailed experimental data for this exact isomer is sparse, we can project its properties based on well-characterized analogs. The table below summarizes the known properties of related isomers and provides an estimated profile for the target compound.

| Property | 2-Amino-6-bromo-4-chlorophenol | 2-Amino-4-bromo-6-chlorophenol | This compound (Projected) |

| CAS Number | 179314-60-4[2] | 855836-14-5[3] | 2091488-61-6[1] |

| Molecular Formula | C₆H₅BrClNO[3] | C₆H₅BrClNO[3] | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol [3] | 222.47 g/mol [3] | 222.47 g/mol |

| Appearance | Solid | (Not specified) | Projected to be a solid at room temperature |

| Melting Point | 83-87 °C | (Not specified) | Estimated to be in a similar range (80-95 °C) |

| Storage Temperature | 2-8°C | (Not specified) | 2-8°C, under inert gas, protected from light |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of halogenated aminophenols typically involves multi-step pathways that leverage regioselective reactions. The primary causality behind the choice of a synthetic route is the desired substitution pattern on the aromatic ring. Two common strategies are:

-

Reduction of a Halogenated Nitrophenol: This is a robust and widely used method. The starting material, a corresponding halogenated nitrophenol, is reduced to the amine.

-

Halogenation of an Aminophenol: Direct halogenation can be challenging due to the activating nature of both the amino and hydroxyl groups, which can lead to multiple products. Protecting groups may be necessary to achieve the desired regioselectivity.

A plausible synthetic pathway for a compound like this compound would likely start from a pre-functionalized benzene ring to control the positions of the substituents. For instance, a common precursor for a related compound, 2-amino-4-chlorophenol, is 4-chloro-2-nitrophenol, which is then reduced.[4]

Experimental Protocol: Reduction of a Nitrophenol

This protocol is a generalized procedure based on the synthesis of 2-amino-4-chlorophenol and can be adapted for other halogenated analogs.[4]

-

Reaction Setup: Charge a reaction flask with finely powdered iron shavings, water, and a small amount of hydrochloric acid to activate the iron. Heat the mixture in a boiling water bath.

-

Addition of Starting Material: While stirring vigorously, add the corresponding nitrophenol (e.g., 4-bromo-3-chloro-2-nitrophenol) portion-wise over 1-1.5 hours.

-

Reaction Monitoring: Continue heating and stirring. The reaction is complete when the starting nitrophenol is no longer detectable (e.g., by TLC or disappearance of its characteristic color).[4]

-

Work-up:

-

Add a sodium carbonate solution to precipitate dissolved iron.

-

Add sodium hydroxide to dissolve the product (aminophenols are phenolic and will deprotonate to form a soluble salt).

-

Filter the hot mixture to remove the iron sludge.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the aminophenol.

-

-

Purification: The crude product can be collected by filtration, washed with a salt solution and then water, and dried.[4]

Caption: Generalized workflow for the synthesis of halogenated aminophenols.

Role in Drug Discovery and Development

Halogenated aromatic compounds are pivotal in medicinal chemistry. The inclusion of chlorine and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[5]

This compound, as a substituted aminophenol, is a valuable intermediate for the synthesis of more complex molecules. For instance, 4-amino-3-chlorophenol is a key intermediate in the synthesis of tyrosine kinase inhibitors like tivozanib and lenvatinib, which are used in cancer therapy.[6] The amino and hydroxyl groups provide reactive handles for building larger molecular scaffolds, making this class of compounds highly sought after in drug discovery pipelines.

Safety and Handling: A Precautionary Approach

Based on the safety data for isomeric compounds, this compound should be handled with care. The following hazards are anticipated:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[7]

-

If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature is between 2-8°C.

Sources

- 1. This compound | CAS#:2091488-61-6 | Chemsrc [chemsrc.com]

- 2. 2-amino-6-bromo-4-chlorophenol 95% | CAS: 179314-60-4 | AChemBlock [achemblock.com]

- 3. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. cochise.edu [cochise.edu]

A Predictive Spectroscopic and Analytical Guide to 2-Amino-4-bromo-3-chlorophenol

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Amino-4-bromo-3-chlorophenol (CAS: 2091488-61-6). In the absence of publicly available experimental spectra for this specific polysubstituted phenol, this document leverages foundational spectroscopic principles, substituent effect models, and comparative data from structural analogs to construct a reliable predictive framework. It is designed to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to anticipate spectral features, design analytical protocols, and facilitate the identification and characterization of this compound. The guide covers predicted data and expert interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), supplemented with detailed, field-proven experimental protocols for data acquisition.

Introduction and Molecular Overview

This compound is a halogenated aromatic amine of significant interest in synthetic chemistry and drug discovery. Its multifunctionality—a phenol, an aniline, and a heavily halogenated benzene ring—suggests its potential as a versatile building block for novel pharmaceutical agents and functional materials. The precise arrangement of its substituents (hydroxyl, amino, bromo, and chloro groups) creates a unique electronic and steric environment, which is directly reflected in its spectroscopic signature.

Accurate spectroscopic characterization is the cornerstone of chemical research and development, ensuring structural integrity, purity, and a deep understanding of molecular properties. This guide addresses the critical need for such data for this compound. By synthesizing data from established chemical shift prediction models[1][2] and empirical data from related compounds like 2-amino-4-chlorophenol and 2-bromo-4-chlorophenol, we offer a robust, scientifically-grounded predictive analysis.

Chemical Structure

The structural framework and atom numbering scheme used for spectroscopic assignments are presented below.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides critical information about the functional groups present. The spectrum of this compound is predicted to be dominated by strong absorptions from the O-H and N-H bonds, alongside characteristic signals from the substituted aromatic ring.

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Comparative Insights |

| 3500–3300 | Strong, Broad | O-H Stretch | The phenolic hydroxyl group engages in strong intermolecular hydrogen bonding, resulting in a significantly broadened absorption band. This is a classic feature of phenols.[3][4] |

| 3450–3350 & 3350-3250 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | A primary amine (-NH₂) group characteristically displays two distinct N-H stretching bands. |

| 3100–3000 | Medium to Weak | Aromatic C-H Stretch | These absorptions are typical for sp² C-H bonds on a benzene ring. |

| 1620–1600 | Strong | N-H Bending (Scissoring) | This strong band is characteristic of the scissoring vibration of a primary amine. |

| 1580 & 1470 | Medium to Strong | Aromatic C=C Ring Stretch | The benzene ring exhibits characteristic stretching vibrations in this region. The specific positions are influenced by the substitution pattern. |

| ~1230 | Strong | Aromatic C-O Stretch | The C-O stretching vibration for phenols typically appears at a higher frequency than for aliphatic alcohols (1050–1150 cm⁻¹) due to conjugation with the ring.[3] |

| 850-750 | Medium to Strong | C-H Out-of-Plane (OOP) Bending | The pattern of OOP bending is highly diagnostic of the ring substitution. For a 1,2,3,4-tetrasubstituted ring, one would expect a strong band corresponding to the two adjacent free hydrogens. |

| 750–550 | Medium to Strong | C-Cl & C-Br Stretch | Carbon-halogen bonds absorb in the fingerprint region. The C-Cl stretch is typically stronger and at a higher frequency than the C-Br stretch.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the method of choice for obtaining high-quality IR spectra of solid samples with minimal preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. The causality here is that evanescent wave penetration requires close contact for a strong signal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the mid-IR range (4000–400 cm⁻¹) at a resolution of 4 cm⁻¹. Co-adding scans is a self-validating step that improves the signal-to-noise ratio.

-

Data Processing: The collected interferogram is automatically Fourier-transformed by the software to generate the final absorbance or transmittance spectrum. The previously collected background is automatically subtracted.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Predictions are based on established substituent chemical shift (SCS) models.[6][7]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will slow the exchange rate of the -OH and -NH₂ protons, often allowing them to be observed as distinct, albeit broad, signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Causality |

| ~9.5–10.5 | Broad Singlet | - | OH | The phenolic proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to be significantly downfield. |

| ~6.9–7.1 | Doublet | J ≈ 8.5–9.0 Hz | H6 | This proton is ortho to the strongly electron-donating -OH group and meta to the -NH₂ group, but also ortho to the electron-withdrawing Cl. The net effect places it in the upfield region of the aromatic spectrum. |

| ~6.7–6.9 | Doublet | J ≈ 8.5–9.0 Hz | H5 | This proton is ortho to the electron-donating -NH₂ group and meta to the -OH group, leading to significant shielding and an upfield shift. |

| ~4.5–5.5 | Broad Singlet | - | NH₂ | The two amine protons are chemically equivalent and their signal is typically a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

digraph "H-H_COSY_Prediction" { graph [layout=neato, overlap=false, splines=true]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12, fontname="Helvetica"]; edge [color="#EA4335", style=bold];H6[label="H6\n~7.0 ppm", pos="0,0!"]; H5[label="H5\n~6.8 ppm", pos="2,0!"];

H6 -- H5[label=" J ≈ 8.7 Hz", fontcolor="#34A853"]; }

Caption: Predicted ¹H-¹H COSY correlation for this compound.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~148–152 | C1 | The carbon atom attached to the highly electronegative oxygen atom (C-OH) is significantly deshielded and appears furthest downfield. |

| ~140–144 | C2 | The carbon attached to the nitrogen (C-NH₂) is also strongly deshielded, second only to C1. |

| ~125–129 | C6 | This C-H carbon is influenced by its proximity to the deshielding C1 and C2 carbons. |

| ~118–122 | C5 | This C-H carbon is shielded by the ortho -NH₂ and meta -OH groups. |

| ~115–119 | C3 | The carbon attached to chlorine (C-Cl) experiences a direct deshielding effect from the halogen. |

| ~110–114 | C4 | The carbon attached to bromine (C-Br) is also deshielded, though the "heavy atom effect" of bromine can sometimes lead to a more upfield shift than expected compared to chlorine. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5–15 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz). The system must be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field, which is critical for high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Set the spectral width to encompass all expected signals (e.g., -1 to 12 ppm).

-

To confirm exchangeable protons (-OH, -NH₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for these protons should diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment requiring more scans to achieve a good signal-to-noise ratio. The spectral width should be set appropriately (e.g., 0 to 160 ppm).

-

Proton decoupling simplifies the spectrum to singlets for each unique carbon, a self-validating step that aids in assignment.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues from its fragmentation pattern. The presence of both bromine and chlorine creates a highly distinctive isotopic signature.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge) | Assignment | Rationale & Causality |

| 221, 223, 225 | [M]⁺ | Molecular Ion Cluster. The presence of one Br (⁷⁹Br/⁸¹Br ≈ 1:1) and one Cl (³⁵Cl/³⁷Cl ≈ 3:1) results in a characteristic isotopic pattern. The expected relative intensities will be approximately: 221 (¹⁹Br³⁵Cl): ~75%, 223 (⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl): ~100%, 225 (⁸¹Br³⁷Cl): ~25%. This pattern is a definitive fingerprint.[8][9] |

| 142, 144 | [M - Br]⁺ | Loss of a bromine radical is a common fragmentation pathway for bromo-aromatics. The remaining fragment still contains chlorine, showing the characteristic ~3:1 isotopic pattern for [C₆H₅ClNO]⁺. |

| 178, 180 | [M - Cl]⁺ | Loss of a chlorine radical is another likely fragmentation. The remaining fragment contains bromine, showing the characteristic ~1:1 isotopic pattern for [C₆H₅BrNO]⁺. |

| 113 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the phenolic fragment [M-Br]⁺ is a characteristic fragmentation of phenols. |

digraph "MS_Fragmentation_Pathway" { graph [rankdir=TB, splines=true]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fontname="Helvetica"]; edge [color="#4285F4", fontsize=9, fontname="Helvetica"];M [label="[M]⁺\nm/z 221, 223, 225", fillcolor="#FBBC05"]; M_minus_Br [label="[M - Br]⁺\nm/z 142, 144"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 178, 180"]; M_minus_Br_CO [label="[M - Br - CO]⁺\nm/z 113"];

M -> M_minus_Br [label="- •Br"]; M -> M_minus_Cl [label="- •Cl"]; M_minus_Br -> M_minus_Br_CO [label="- CO"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) is ideal. The sample is placed in a capillary tube at the end of the probe.

-

Ionization: Insert the probe into the high-vacuum source of the spectrometer. Gently heat the probe to volatilize the sample into the ionization chamber. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This high energy ensures reproducible fragmentation patterns, a self-validating standard in mass spectrometry.

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Analyze the spectrum to identify the molecular ion cluster and interpret the major fragment ions to corroborate the predicted structure.

References

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Zürcher, R. F. (1963). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

YouTube. (2023). IR Spectra Predicting Tools. Retrieved from [Link]

-

Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra? Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Oklahoma Academy of Science. (1962). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Prot pi. (n.d.). Mass Spec Simulator. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

PubMed. (2005). Influence of substituents on the anharmonicity of nus(OH) vibration in phenol derivatives explored by experimental and theoretical approach. Retrieved from [Link]

-

University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

ResearchGate. (2020). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy? Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2025). Substituent Effects in the Absorption Spectra of Phenol Radical Species. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

Sources

- 1. NMR chemical shift prediction of benzenes [stenutz.eu]

- 2. Visualizer loader [nmrdb.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. whitman.edu [whitman.edu]

An In-depth Technical Guide to 2-Amino-4-bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-bromo-3-chlorophenol, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes confirmed fundamental properties with a theoretical and comparative analysis based on established chemical principles and data from related isomers. This guide covers the compound's molecular structure, physicochemical properties, a plausible synthetic pathway, predicted reactivity, and essential safety considerations. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound, highlighting its potential while acknowledging the current data gaps.

Introduction

Halogenated aminophenols are a class of compounds that serve as versatile building blocks in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of electron-donating (amino, hydroxyl) and electron-withdrawing (halogen) groups on the aromatic ring imparts unique chemical reactivity and potential biological activity. This compound, with its distinct arrangement of substituents, presents a unique scaffold for further chemical exploration. This guide delves into the known and predicted characteristics of this compound to facilitate its evaluation for research and development purposes.

Molecular Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties are based on supplier information and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2091488-61-6 | [1][2] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Physical Form | Light Brown Solid | [2] |

| Storage Temperature | 0-5°C | [2] |

Molecular Structure

The structure of this compound, characterized by a phenol ring with amino, bromo, and chloro substituents at positions 2, 4, and 3 respectively, is crucial for understanding its chemical behavior.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Predicted Reactivity

The reactivity of this compound is governed by the interplay of its functional groups:

-

Amino and Hydroxyl Groups: Both are activating, ortho-para directing groups, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic substitution.

-

Bromo and Chloro Groups: These halogens are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho-para directing.

The combined effect of these substituents suggests a complex reactivity profile. The positions available for electrophilic substitution are sterically hindered and electronically influenced by the adjacent groups. The amino and hydroxyl groups are also sites for further reactions, such as acylation, alkylation, and diazotization (of the amino group).

Potential Applications

Given the structural motifs present in this compound, it can be considered a valuable intermediate in several areas of research and development:

-

Pharmaceutical Synthesis: As a scaffold for the synthesis of novel bioactive molecules. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships.

-

Agrochemicals: Halogenated aromatic compounds are prevalent in pesticides and herbicides. This compound could serve as a starting material for new agrochemical entities.

-

Materials Science: Substituted phenols are used in the synthesis of polymers and dyes. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.

Safety and Handling

No specific safety data sheet (SDS) for this compound (CAS 2091488-61-6) is publicly available. Therefore, it is imperative to handle this compound with extreme caution, assuming it to be hazardous. The safety information for its isomers, such as 2-Amino-6-bromo-4-chlorophenol, should be considered as a precautionary guideline.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and eye protection (safety glasses or goggles).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Hazard Classifications of Isomers (for reference):

-

Acute Toxicity (Oral, Dermal, Inhalation): Isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Conclusion

This compound is a chemical compound with significant potential as a building block in various fields of chemical synthesis. While its fundamental molecular properties are established, a notable lack of detailed experimental data necessitates a cautious and methodical approach to its use in research. This guide provides a foundational understanding of its structure, predicted reactivity, and essential safety considerations based on available information and comparison with its isomers. Further experimental investigation into the synthesis, reactivity, and biological activity of this specific isomer is warranted to fully unlock its potential.

References

-

PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Retrieved from [Link]

Sources

"2-Amino-4-bromo-3-chlorophenol" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-bromo-3-chlorophenol

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, with a primary focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind experimental design and the logic of protocol selection. Our approach is grounded in establishing self-validating systems to ensure data integrity and reproducibility.

Introduction and Physicochemical Foundation

This compound is a halogenated aromatic compound. Its structure, featuring an electron-donating amino group and hydroxyl group, alongside electron-withdrawing bromine and chlorine atoms on the benzene ring, dictates its chemical reactivity, solubility, and degradation pathways. Understanding these foundational properties is a prerequisite for any successful formulation or drug development program. The inherent stability and solubility characteristics will directly influence bioavailability, shelf-life, and the selection of appropriate analytical methodologies.

A summary of known physicochemical properties is presented below. It is critical to note that experimental data for this specific molecule is sparse in publicly available literature, necessitating a robust internal characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value / Information | Source & Significance |

| Molecular Formula | C₆H₅BrClNO | [1] Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 222.47 g/mol | [1] Essential for all stoichiometric calculations, including solution preparation and molarity-based assays. |

| LogP (Octanol-Water Partition Coefficient) | 2.39 | [1] This positive value suggests moderate lipophilicity, predicting higher solubility in organic solvents than in aqueous media. |

| Hydrogen Bond Acceptors | 2 | [1] The oxygen and nitrogen atoms can accept hydrogen bonds, influencing interactions with protic solvents. |

| Hydrogen Bond Donors | 2 | [1] The amine and hydroxyl groups can donate hydrogen bonds, a key factor in its solubility and potential for intermolecular interactions. |

| pKa | Not available | The acidity of the phenolic proton and the basicity of the amino group are critical determinants of solubility at different pH values. Experimental determination via potentiometric titration or UV-spectrophotometry is strongly recommended. |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that affects its absorption, distribution, and overall bioavailability. The LogP value of 2.39 suggests that this compound will exhibit limited aqueous solubility but good solubility in various organic solvents. A patent document notes its dissolution in tetrahydrofuran (THF), confirming its solubility in at least one common organic solvent.[2]

A systematic solubility assessment is fundamental. The following protocol outlines the industry-standard shake-flask method, which is a self-validating system for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The causality behind this method is the principle of equilibrium. By agitating an excess of the compound in a solvent for an extended period, we ensure that the solvent is saturated, and the resulting concentration represents the true solubility limit under the specified conditions.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (purity >98%)

-

Selection of solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Dimethyl Sulfoxide)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

HPLC system with a validated quantitative method

-

0.22 µm syringe filters (ensure compatibility with solvents)

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials. The excess is critical to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for at least 24-48 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection & Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. A precise dilution with the mobile phase may be necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the filtered, diluted samples using a pre-validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: Report the solubility in mg/mL and mol/L.

Table 2: Solubility Data Summary for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | [Experimental Data] | [Experimental Data] |

| pH 7.4 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| 0.1 N HCl | 25 | [Experimental Data] | [Experimental Data] |

| 0.1 N NaOH | 25 | [Experimental Data] | [Experimental Data] |

| Methanol | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| Tetrahydrofuran | 25 | [Experimental Data] | [Experimental Data] |

| Dimethyl Sulfoxide | 25 | [Experimental Data] | [Experimental Data] |

Stability Profile and Forced Degradation

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[3][4][5] They provide indispensable insights into the intrinsic stability of a molecule by subjecting it to stress conditions harsher than accelerated stability testing.[5] This allows for the rapid identification of likely degradation products and pathways, which informs formulation development, packaging selection, and the development of stability-indicating analytical methods.[4][5]

For a halogenated phenol like this compound, potential degradation pathways include oxidation of the electron-rich phenol ring, hydrolysis, and photolysis, which can affect conjugated and halogenated systems.[3] Anaerobic degradation, including dehalogenation, has also been observed for similar compounds in environmental contexts.[6][7]

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a logical workflow for conducting a forced degradation study. The core principle is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without being subsequently degraded themselves.

Caption: Workflow for a comprehensive forced degradation study.

Hypothetical Degradation Pathway: Oxidation

Given the phenolic structure, oxidation is a highly probable degradation route. Reactive oxygen species can attack the electron-rich aromatic ring, potentially leading to the formation of quinone-type structures or ring-opening products. The diagram below illustrates a hypothetical oxidative pathway.

Caption: Hypothetical oxidative degradation of the parent compound.

Data Interpretation and Summary

The results from the forced degradation study must be systematically tabulated to provide a clear overview of the molecule's liabilities.

Table 3: Forced Degradation Summary for this compound

| Stress Condition | Reagent / Condition | Time | % Assay Decrease | No. of Degradants | RRT of Major Degradant | Mass Balance (%) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | [Data] | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 N NaOH, RT | 8 h | [Data] | [Data] | [Data] | [Data] |

| Neutral Hydrolysis | Purified Water, 60°C | 24 h | [Data] | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂, RT | 8 h | [Data] | [Data] | [Data] | [Data] |

| Thermal (Solid) | 80°C | 48 h | [Data] | [Data] | [Data] | [Data] |

| Photolytic (Solid) | ICH Q1B | - | [Data] | [Data] | [Data] | [Data] |

*RRT = Relative Retention Time

Recommended Handling and Storage

Based on supplier data and the general nature of halogenated phenols, the following procedures are recommended to maintain the integrity of this compound.

-

Storage: The compound should be stored sealed in a dry environment at 2-8°C.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Due to its potential for light sensitivity, protect from direct sunlight by using amber vials or storing in a dark location.

References

- This compound | ChemScene. (n.d.). Chemikart.

- WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof. (n.d.). Google Patents.

- 2-Amino-4-chlorophenol | CAS#:95-85-2. (n.d.). Chemsrc.

- Kazumi, J., Häggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology, 61(4), 1546–1550.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaVoice.

- Kazumi, J., Haggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. PubMed.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

Sources

- 1. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 2. WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. biomedres.us [biomedres.us]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Anaerobic degradation of halogenated phenols by sulfate-reducing consortia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-4-bromo-3-chlorophenol

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Amino-4-bromo-3-chlorophenol, a polysubstituted aromatic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of organic chemistry to present a predictive yet authoritative overview. We will explore the molecule's synthesis, the reactivity of its key functional groups—amino, hydroxyl, bromo, and chloro—and its predicted spectroscopic characteristics. Detailed experimental protocols for representative transformations are provided to offer researchers a practical framework for utilizing this versatile chemical intermediate.

Introduction

This compound is a unique chemical entity featuring a densely functionalized benzene ring. The interplay of electron-donating amino and hydroxyl groups with the electron-withdrawing and sterically demanding halogen substituents (bromine and chlorine) creates a nuanced reactivity profile. Understanding this profile is paramount for its effective application as a building block in complex molecular architectures. This guide aims to elucidate the chemical behavior of this compound, providing insights into its synthesis, functional group manipulations, and potential applications in drug discovery and materials science.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 2091488-61-6 | Sigma-Aldrich |

| Molecular Formula | C₆H₅BrClNO | ChemSrc[1] |

| Molecular Weight | 222.47 g/mol | PubChem[2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related aminophenols |

| Melting Point | Not available | - |

| Boiling Point | 295.2 ± 40.0 °C at 760 mmHg (Predicted) | ChemSrc[1] |

| Density | 1.9 ± 0.1 g/cm³ (Predicted) | ChemSrc[1] |

| LogP | 3.05 (Predicted) | ChemSrc[1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available or readily synthesized 4-bromo-3-chloro-2-nitrophenol. This precursor would then be subjected to reduction to afford the target aminophenol.

Caption: A conceptual map illustrating the key reactive sites of this compound.

Reactions of the Amino Group

The primary amino group is a versatile handle for a variety of transformations.

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is often used as a protecting group strategy or to introduce specific functionalities.

-

N-Alkylation: Alkylation of the amino group can be achieved with alkyl halides, though over-alkylation can be a competing side reaction. Reductive amination offers a more controlled method for mono-alkylation.

-

Diazotization (Sandmeyer Reaction): The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles, including halogens, cyano, and hydroxyl groups.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group exhibits its own characteristic reactivity.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation of the phenol with a suitable base followed by reaction with an alkyl halide will yield the corresponding ether.

-

O-Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides, often in the presence of a base like pyridine.

Reactions of the Halogen Substituents

The bromo and chloro groups on the aromatic ring are amenable to transition metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The bromo and chloro substituents can participate in palladium-catalyzed Suzuki coupling with boronic acids or esters to form new carbon-carbon bonds. The C-Br bond is generally more reactive than the C-Cl bond, allowing for potential selective functionalization.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of new carbon-nitrogen bonds by coupling the aryl halide with an amine. Again, the C-Br bond is expected to be more reactive.

-

Sonogashira Coupling: The aryl halides can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes.

Electrophilic Aromatic Substitution

The combined electronic effects of the substituents will direct incoming electrophiles. The amino and hydroxyl groups are strong activating groups, while the halogens are deactivating. The position ortho to the amino group and meta to the hydroxyl group (position 6) is the most likely site for electrophilic attack due to the strong directing effect of the amino group and reduced steric hindrance compared to the position between the bromo and chloro groups.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the benzene ring. The phenolic proton and the amino protons will also be present, with their chemical shifts being solvent-dependent and potentially broad.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.0 - 10.0 | br s | -OH |

| ~6.5 - 7.5 | d | Aromatic-H |

| ~6.5 - 7.5 | d | Aromatic-H |

| ~4.5 - 5.5 | br s | -NH₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C-N, C-O, and C-X (X = Br, Cl) bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 1620 - 1580 | Medium | N-H bending |

| 1500 - 1400 | Strong | Aromatic C=C stretching |

| 1300 - 1200 | Strong | C-O stretching |

| 1100 - 1000 | Medium | C-N stretching |

| 800 - 600 | Medium-Strong | C-Br and C-Cl stretching |

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature in identifying the molecular ion cluster. Fragmentation will likely involve the loss of small molecules or radicals such as H₂O, NH₃, Br, and Cl.

Potential Applications

The rich functionality of this compound makes it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: The polysubstituted phenolic core is a common motif in many biologically active molecules. The various functional groups allow for the facile introduction of diverse pharmacophores, making it a promising scaffold for the development of new therapeutic agents.

-

Agrochemicals: Halogenated phenols are precursors to a variety of pesticides and herbicides. [3]The specific substitution pattern of this molecule could be exploited to develop new agrochemicals with tailored activities.

-

Functional Dyes and Pigments: The aminophenol structure is a key component in many dyes. Further derivatization could lead to the synthesis of novel colorants with specific properties.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related compounds such as 2-amino-4-chlorophenol are known to be harmful if swallowed and can cause skin and eye irritation. [4]It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of fire, poisonous gases such as nitrogen oxides and hydrogen chloride may be produced. [4]

Conclusion

This compound presents a fascinating and highly versatile platform for synthetic innovation. Its dense and varied functionalization opens up a multitude of reaction pathways, allowing for the construction of complex and valuable molecules. While direct experimental data remains limited, this in-depth guide, based on established chemical principles and data from analogous compounds, provides a robust framework for researchers to begin exploring the rich chemistry of this promising building block. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic utilization of such polysubstituted intermediates will undoubtedly play a pivotal role in advancing these fields.

References

-

PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 2-Amino-4-chlorophenol. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorophenol. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-amino-3-chlorophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-chlorophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.

-

Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 389-391. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]

- Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.

-

ResearchGate. (n.d.). Structure of profenofos and 4-bromo-2-chlorophenol. Retrieved from [Link]

- Google Patents. (n.d.). US5880318A - Process for the preparation of α-bromo, ω-chloroalkanes.

Sources

Unlocking the Therapeutic Potential of 2-Amino-4-bromo-3-chlorophenol: A Technical Guide for Medicinal Chemists

Abstract

The confluence of halogenated phenols and aniline moieties within a single molecular framework presents a compelling, albeit underexplored, scaffold for medicinal chemistry. This technical guide delves into the latent therapeutic potential of 2-Amino-4-bromo-3-chlorophenol, a compound that, despite its absence from mainstream research, embodies structural alerts and pharmacophoric features of significant interest. By dissecting its constituent chemical motifs, we provide a forward-looking perspective on its prospective applications, from oncology to infectious diseases. This document serves as a foundational resource for researchers, offering a proposed synthetic strategy, a rationale for target selection, and detailed experimental workflows to empower the scientific community to investigate this promising chemical entity.

Introduction: The Case for a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical space is paramount. This compound is a polysubstituted aromatic compound that merges three key structural features: an ortho-aminophenol core, a bromine substituent, and a chlorine substituent. While this specific molecule is not extensively documented in current medicinal chemistry literature, its foundational elements are prevalent in a multitude of bioactive agents.

-

Ortho-Aminophenols: This core is a versatile precursor for a range of heterocyclic compounds and has been identified in molecules with diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] Recently, ortho-aminophenol derivatives have been identified as potent inhibitors of ferroptosis, a form of programmed cell death implicated in various diseases.[3][4]

-

Halogenation: The incorporation of halogen atoms, particularly chlorine and bromine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[5] Halogens can enhance binding affinity, improve metabolic stability, and influence membrane permeability.[5][6]

-

Anilines: The aniline motif is a cornerstone in pharmaceutical synthesis, serving as a precursor for countless essential medicines.[7] However, it is also recognized as a "structural alert," potentially leading to metabolic instability and the formation of reactive metabolites.[8] This duality makes the study of novel aniline derivatives crucial, aiming to harness their synthetic utility while mitigating potential liabilities.

This guide will, therefore, construct a hypothesis-driven framework for the systematic evaluation of this compound as a valuable starting point for novel drug development programs.

Physicochemical Characteristics and Synthesis

While specific experimental data for this compound is scarce, we can infer its properties from closely related analogs like 2-Amino-6-bromo-4-chlorophenol.

Table 1: Predicted Physicochemical Properties of this compound and a Known Isomer.

| Property | This compound (Predicted) | 2-Amino-6-bromo-4-chlorophenol |

| Molecular Formula | C₆H₅BrClNO | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol | 222.47 g/mol |

| Appearance | Solid (predicted) | Solid |

| Melting Point | N/A | 83-87 °C |

| Storage Temperature | N/A | 2-8°C |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized starting from commercially available 3-chloro-2-nitrophenol. This multi-step synthesis prioritizes regioselective control of halogenation followed by reduction of the nitro group.

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Bromination of 3-Chloro-2-nitrophenol

-

Dissolve 3-chloro-2-nitrophenol (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the mixture at room temperature with constant stirring. The hydroxyl and nitro groups are ortho-, para-directing; however, the position para to the hydroxyl group is the most activated and sterically accessible site for bromination.

-

Stir the reaction mixture for 4-6 hours, monitoring completion by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry under vacuum to yield 4-bromo-3-chloro-2-nitrophenol.

Step 2: Reduction of 4-Bromo-3-chloro-2-nitrophenol

-

To a flask containing 4-bromo-3-chloro-2-nitrophenol (1.0 eq), add a mixture of ethanol and water.

-

Add iron powder (3.0-4.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (70-80°C) and stir vigorously for 2-3 hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitrophenol.[9]

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

Medicinal Chemistry Rationale and Potential Applications

The unique arrangement of functional groups on the this compound scaffold suggests several avenues for therapeutic exploration. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing halogens creates a distinct electronic profile that can be exploited for selective target binding.

Anticancer Activity

Rationale: Many halogenated phenols, particularly bromophenols isolated from marine sources, exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Furthermore, substituted anilines and aminophenols are core structures in numerous approved kinase inhibitors.[10][11] The halogen atoms on this compound can form halogen bonds with protein targets, enhancing binding affinity and specificity.

Potential Targets:

-

Tyrosine Kinases (e.g., VEGFR, PDGFR, ABL): The aminophenol scaffold can serve as a hinge-binding motif. Derivatization of the amino group could lead to potent kinase inhibitors.[10]

-

Ferroptosis Induction/Inhibition: Ortho-aminophenol derivatives have recently been shown to possess potent anti-ferroptotic activity by targeting lipid peroxidation.[3][4] This opens a novel therapeutic window for diseases characterized by iron-dependent cell death, such as ischemia-reperfusion injury and neurodegeneration. Conversely, other halogenated compounds are known to induce oxidative stress, suggesting a potential pro-ferroptotic anticancer strategy could also be explored.

Antimicrobial Agents

Rationale: Halogenated phenols have a long history as antimicrobial and antifungal agents. The presence of both bromine and chlorine could lead to a synergistic effect, enhancing potency against a broad spectrum of pathogens. Aniline derivatives have also been investigated for their antibacterial properties.[7]

Potential Targets:

-

Bacterial Cell Wall Synthesis: The compound could interfere with enzymes essential for peptidoglycan synthesis.

-

Biofilm Formation: Some halogenated anilines have demonstrated antibiofilm properties, which is a critical aspect of combating chronic and resistant infections.[7]

Mitigating Aniline-Associated Risks

While the aniline moiety is a powerful synthetic handle, its propensity for metabolic bioactivation into reactive, toxic species is a significant concern in drug development.[8]

Strategies for Risk Mitigation:

-

Bioisosteric Replacement: Should initial studies reveal metabolic liabilities, the aniline group could be replaced with saturated isosteres like aminobicyclopentanes or aminonorbornanes.[12][13] These replacements aim to mimic the spatial and electronic properties of aniline while improving the metabolic profile.

-

Steric Shielding: Strategic placement of bulky groups near the amino function can hinder metabolic enzymes from accessing it, thereby reducing the formation of toxic metabolites.

Caption: Strategy to mitigate aniline toxicity via bioisosteric replacement.

Proposed Experimental Workflows

To validate the therapeutic potential of this compound, a structured, multi-tiered screening approach is recommended.

Primary In Vitro Screening Workflow

Caption: High-level workflow for initial biological evaluation.

Protocol: Anticancer Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in culture medium. Treat the cells with final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a molecule at the crossroads of established pharmacophores and unexplored potential. Its halogenated aminophenol structure provides a robust starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious disease. The synthetic accessibility and the potential for diverse functionalization of its amino group make it an attractive scaffold for library synthesis and structure-activity relationship (SAR) studies. While the inherent risks associated with the aniline motif must be carefully managed, modern medicinal chemistry strategies offer clear pathways for mitigation. This guide provides the necessary rationale and foundational protocols to encourage and facilitate the investigation of this compound, transforming it from a mere chemical structure to a potential cornerstone of future drug discovery programs.

References

- Vertex AI Search. (2026). Aniline in Pharmaceuticals: A Precursor for Essential Medicines.

-

American Chemical Society. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

-

Chem-Space. (2021). Metabolically stable bioisosters of anilines. [Link]

-

National Institutes of Health. (n.d.). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed Central. [Link]

-

National Institutes of Health. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. PubMed. [Link]

-

American Chemical Society. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health. (n.d.). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

-

ResearchGate. (2024). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

-

ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]

-

Journal of Research in Pharmacy. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

-

ResearchGate. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities | Request PDF. [Link]

-

Environmental Science & Technology. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

-

National Institutes of Health. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. [Link]

-

National Institutes of Health. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PubMed Central. [Link]

-

Journal of Pharmaceutical Sciences. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. [Link]

-

American Chemical Society. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). 4-Aminophenol. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. [Link]

-

Journal of Experimental and Clinical Cancer Research. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

-

ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. [Link]

-

Wikipedia. (n.d.). 2-Aminophenol. [Link]

-

National Institutes of Health. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]